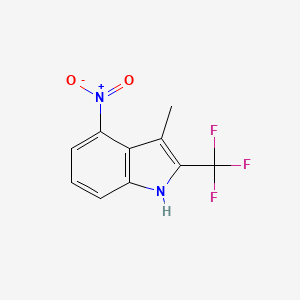
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are a class of compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The trifluoromethyl group and nitro group attached to the indole ring make this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole typically involves the nitration of 3-methyl-2-(trifluoromethyl)-1H-indole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydride, dimethylformamide.
Major Products Formed
Reduction: 3-Methyl-4-amino-2-(trifluoromethyl)-1H-indole.
Oxidation: this compound oxide.
Substitution: Various substituted indoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-4-nitro-2-(trifluoromethyl)benzoate
- 3-Methyl-4-nitro-2-(trifluoromethyl)thiophene
Uniqueness
3-Methyl-4-nitro-2-(trifluoromethyl)-1H-indole is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C10H7F3N2O2 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
3-methyl-4-nitro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-8-6(14-9(5)10(11,12)13)3-2-4-7(8)15(16)17/h2-4,14H,1H3 |
InChI-Schlüssel |
BADIKELFYJAZOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C(=CC=C2)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)
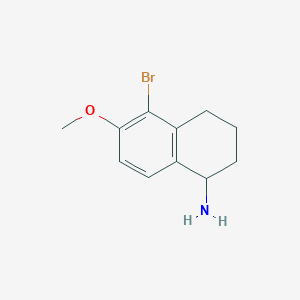
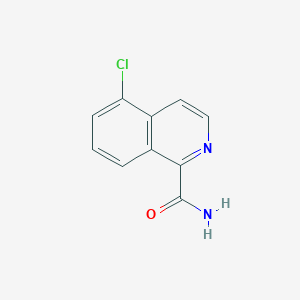
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12972388.png)
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12972390.png)
![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
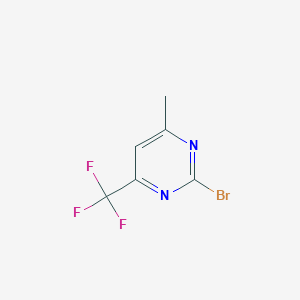
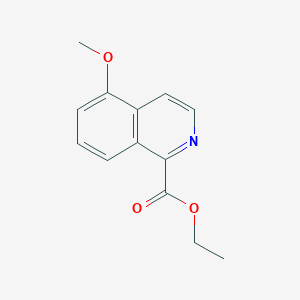
![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
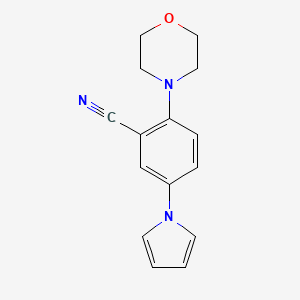
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)

